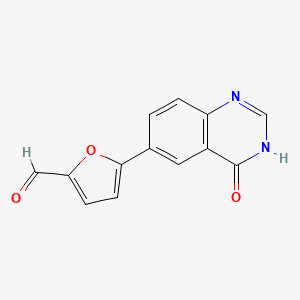
5-(4-Hydroxy-6-quinazolinyl)furan-2-carbaldehyde
Cat. No. B8813526
M. Wt: 240.21 g/mol
InChI Key: BHLAFAUALUGNSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08563719B2
Procedure details


A 5:2 v/v mixture of DMSO and H2O (1400 mL) was degassed for 30 min at ambient temperature using nitrogen. 5-Formylfuran-2-ylboronic acid ((VIa); 26.8 g, 193 mmol) was added dissolved in this mixture. [HP(t-Bu)3]BF4 (840 mg, 2.94 mmol) and Pd(OAc)2 (680 mg, 2.94 mmol) was added and the mixture was stirred at ambient temperature under an atmosphere of nitrogen for 20 min AcOK (18.8 g, 192 mmol) was added into the reactor and was stirred for 20 min at ambient temperature. 6-Iodoquinazolin-4(3H)-one ((Va); 40 g, 147 mmol) was added and heated to 80±5° C. (internal temperature) in an oil bath under nitrogen. Upon completion of the reaction (HPLC), the reaction mixture was hot-filtered, then hot water (400 mL, 80±5° C.) was added into the filtrate. This was slowly cooled to 0-15° C. (solid started to precipitate at 70° C. (internal temperature) and was then filtered. The filter cake was washed with H2O (80 mL), then with MeCN (60 mL), and dried in vacuo at 60±5° C. for 6 h to provide 5-(4-oxo-3,4-dihydroquinazolin-6-yl)-furan-2-carbaldehyde ((IX); 34.6 g, 144 mmol) with 99.7% HPLC purity in 97.6% HPLC yield. 1H NMR (300 MHz, d6-DMSO): δ 7.47 (d, J=3.8 Hz, 1H), 7.69 (d, J=3.8 Hz, 1H), 7.77 (d, J=8.6 Hz, 1H), 8.17 (s, 1H), 8.27 (dd, J=8.6, 2.1 Hz, 1H), 8.52 (d, J=2.1 Hz, 1H), 9.66 (s, 1H); 13C NMR (75 MHz, CDCl3): δ 110.5, 122.6, 123.9, 126.0, 127.5, 129.0, 131.4, 147.1, 150.1, 152.7, 157.6, 161.2, 178.8; ESI-MS, Pos: [M+H]+ m/z 241; IR (cm−1): 1713, 1671, 1604,1462; m.p.: 267° C. See FIG. 2 for the DSC/TGA of the compound of formula (IX); See FIG. 3 for the X-ray powder diffraction pattern of the compound of formula (IX); Residual concentration of palladium: 230 ppm.



[Compound]
Name
[HP(t-Bu)3]BF4
Quantity
840 mg
Type
reactant
Reaction Step Three


Name
AcOK
Quantity
18.8 g
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
CS(C)=O.[CH:5]([C:7]1[O:11][C:10](B(O)O)=[CH:9][CH:8]=1)=[O:6].C(O[K])(C)=O.I[C:21]1[CH:22]=[C:23]2[C:28](=[CH:29][CH:30]=1)[N:27]=[CH:26][NH:25][C:24]2=[O:31]>CC([O-])=O.CC([O-])=O.[Pd+2].O>[O:31]=[C:24]1[C:23]2[C:28](=[CH:29][CH:30]=[C:21]([C:10]3[O:11][C:7]([CH:5]=[O:6])=[CH:8][CH:9]=3)[CH:22]=2)[N:27]=[CH:26][NH:25]1 |f:4.5.6|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
26.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C1=CC=C(O1)B(O)O
|
Step Three
[Compound]
|
Name
|
[HP(t-Bu)3]BF4
|
|
Quantity
|
840 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
680 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Step Four
|
Name
|
AcOK
|
|
Quantity
|
18.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C)O[K]
|
Step Five
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=C2C(NC=NC2=CC1)=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 20 min at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was degassed for 30 min at ambient temperature
|
|
Duration
|
30 min
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in this mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added into the reactor
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 80±5° C. (internal temperature) in an oil bath under nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Upon completion of the reaction (HPLC)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was hot-filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
hot water (400 mL, 80±5° C.) was added into the filtrate
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This was slowly cooled to 0-15° C. (solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate at 70° C. (internal temperature)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was then filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake was washed with H2O (80 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
with MeCN (60 mL), and dried in vacuo at 60±5° C. for 6 h
|
|
Duration
|
6 h
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1NC=NC2=CC=C(C=C12)C1=CC=C(O1)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 144 mmol | |
| AMOUNT: MASS | 34.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 98% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
